molecular formula C9H16N2O3 B1369764 2-(4-Acetylpiperazin-1-yl)propanoic acid

2-(4-Acetylpiperazin-1-yl)propanoic acid

Cat. No.: B1369764
M. Wt: 200.23 g/mol
InChI Key: KCMAWQZHESNIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetylpiperazin-1-yl)propanoic acid is a piperazine derivative featuring an acetyl group at the 4-position of the piperazine ring and a propanoic acid substituent at the 2-position. The acetyl group enhances polarity and may influence metabolic stability, while the propanoic acid moiety contributes to hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)propanoic acid

InChI

InChI=1S/C9H16N2O3/c1-7(9(13)14)10-3-5-11(6-4-10)8(2)12/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

KCMAWQZHESNIEL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

3-(4-Acetylpiperazin-1-yl)propanoic Acid (CAS 705941-78-2)

  • Structural Difference: The propanoic acid group is attached at the 3-position of the piperazine ring instead of the 2-position .
  • For instance, the distance between the acetyl and carboxylic acid groups may influence hydrogen-bonding networks.

2-(4-Methylpiperidin-1-yl)propanoic Acid (CAS 915920-16-0)

  • Structural Difference : Replaces the piperazine ring with a piperidine (saturated six-membered ring with one nitrogen) and substitutes the acetyl group with a methyl group .
  • Implications :
    • Reduced Basicity : Piperidine lacks the second nitrogen atom in piperazine, decreasing its basicity and altering solubility.
    • Steric Effects : The methyl group is smaller than acetyl, reducing steric hindrance but also eliminating the acetyl’s electron-withdrawing effects.
  • Synthetic Relevance : Piperidine analogs are common in drug design for optimizing lipophilicity and bioavailability .

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester

  • Structural Differences: A 4-chlorophenyl group replaces the acetyl substituent. The propanoic acid is esterified as an ethyl ester and includes a methyl branch .
  • Prodrug Strategy: The ethyl ester likely serves as a prodrug, improving oral absorption before hydrolysis to the active acid form.
  • Synthesis : Synthesized via N-alkylation of 4-(4-chlorophenyl)piperazine, a method applicable to other piperazine derivatives .

3-(4-Ethylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS 1185303-69-8)

  • Structural Differences :
    • An ethyl group replaces the acetyl substituent.
    • The compound is a dihydrochloride salt .
  • Implications :
    • Basicity and Solubility : The ethyl group is less polar than acetyl, but the salt form enhances aqueous solubility.
    • Pharmacokinetics : Salt formation is a common strategy to improve drug delivery and stability .

3-(4-Phenylpiperazin-1-yl)propanoic Acid (CAS 124078-87-1)

  • Structural Difference : A phenyl group substitutes the acetyl moiety .
  • Biological Targets: Phenylpiperazine derivatives are frequently explored in serotonin and dopamine receptor modulation .

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